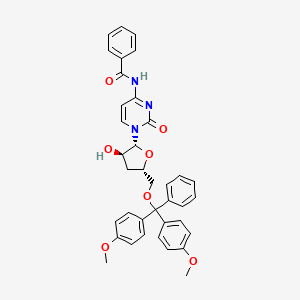

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine

Descripción

Significance of Modified Nucleosides as Research Tools in Nucleic Acid Science

Modified nucleosides are indispensable tools in modern nucleic acid research, offering insights into the structure, function, and regulation of DNA and RNA. biosynth.comnih.gov Nature itself employs a vast array of modified nucleosides to fine-tune the properties of nucleic acids. biosynth.comyoutube.com Scientists have taken cues from this natural diversity to design and synthesize novel nucleoside analogs with specific chemical properties. These synthetic analogs serve several critical roles in research:

Investigating Molecular Interactions: Modified nucleosides are instrumental in studying the interactions between nucleic acids and proteins, such as enzymes and transcription factors. By systematically replacing natural nucleosides with analogs, researchers can identify the specific functional groups that are crucial for recognition and binding.

Enhancing Therapeutic Potential: Many modified nucleosides exhibit antiviral and anticancer properties. biosynth.com They can act as chain terminators during DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells. nih.gov Modifications can also increase the stability of therapeutic oligonucleotides against nuclease degradation, a critical factor for their in vivo efficacy. idtdna.comnih.gov

Expanding the Genetic Alphabet: The development of novel nucleoside analogs has opened up the possibility of creating synthetic genetic systems with expanded alphabets. These "unnatural" base pairs can be used to create novel proteins and functional nucleic acids with tailored properties.

The ability to chemically synthesize oligonucleotides with precisely placed modifications has revolutionized our understanding of nucleic acid biology and has paved the way for the development of new diagnostic and therapeutic strategies.

Overview of Deoxycytidine Analogs in Chemical Biology and Synthetic Nucleic Acid Chemistry

Deoxycytidine analogs are a prominent class of modified nucleosides that have found widespread applications in chemical biology and synthetic nucleic acid chemistry. researchgate.net These analogs are structurally similar to the natural nucleoside deoxycytidine but possess alterations in either the nucleobase or the sugar moiety.

Table 1: Examples of Deoxycytidine Analogs and Their Applications

| Deoxycytidine Analog | Modification | Key Application(s) |

| 5-Methyl-2'-deoxycytidine | Methyl group at the 5th position of cytosine | Studying DNA methylation and its role in gene regulation. |

| 5-Fluoro-2'-deoxycytidine | Fluorine atom at the 5th position of cytosine | Anticancer agent that inhibits thymidylate synthase. |

| Zebularine | 2-pyrimidinone ring instead of a cytosine ring | DNA methyltransferase inhibitor with potential anticancer activity. medchemexpress.com |

| Pyrrolo-dC | A fluorescent pyrrolo[2,3-d]pyrimidine ring | Fluorescent probe for monitoring DNA structural transitions. nih.gov |

| 3'-Deoxycytidine (B105747) | Lacks a hydroxyl group at the 3' position | Chain terminator in DNA synthesis, used in antiviral therapies. nih.gov |

In synthetic nucleic acid chemistry, deoxycytidine analogs are crucial for constructing oligonucleotides with desired properties. For instance, analogs with modified sugar rings can enhance the binding affinity of an oligonucleotide to its complementary RNA strand. acs.org The incorporation of fluorescent deoxycytidine analogs allows for the sensitive detection of specific DNA or RNA sequences. nih.gov Furthermore, the development of various protecting groups for the exocyclic amino group of cytidine (B196190) has been essential for the efficiency and fidelity of automated solid-phase oligonucleotide synthesis. glenresearch.com

Historical Context of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine within Nucleoside Chemistry Research

The development of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is deeply rooted in the history of chemical oligonucleotide synthesis. The advent of the phosphoramidite (B1245037) method in the 1980s created a need for nucleoside building blocks that were stable under the reaction conditions and could be efficiently coupled to a growing oligonucleotide chain. sigmaaldrich.com This spurred extensive research into protecting groups for the reactive functional groups of nucleosides.

The dimethoxytrityl (DMT) group emerged as an ideal protecting group for the 5'-hydroxyl group of nucleosides. wikipedia.org Its key advantages include its acid-lability, which allows for its easy removal at each step of the synthesis cycle, and its steric bulk, which directs reactions to the 5'-hydroxyl group. sigmaaldrich.comresearchgate.net The release of the DMT cation upon deprotection also provides a convenient method for monitoring the coupling efficiency of each step. sigmaaldrich.com

The benzoyl (Bz) group was adopted as a robust protecting group for the exocyclic amino group of cytidine (and adenine). wikipedia.orglibretexts.org It is stable to the acidic conditions used for DMT removal but can be cleaved under basic conditions, typically with aqueous ammonia (B1221849), at the end of the synthesis. libretexts.orgbiomers.net The use of acyl protecting groups like benzoyl is essential to prevent unwanted side reactions at the amino group during oligonucleotide synthesis. biomers.net

The 3'-deoxy modification is a critical feature for its role as a chain terminator. The absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleoside, thereby halting the elongation of the nucleic acid chain. nih.gov This principle is the basis for the Sanger sequencing method and the mechanism of action for many antiviral nucleoside analogs. nih.gov

The synthesis of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine and its analogs has been described in the scientific literature, highlighting its importance as a building block in various research applications. nih.gov The convergence of these three key chemical features—the 5'-DMT group for selective synthesis, the N4-benzoyl group for base protection, and the 3'-deoxy modification for chain termination—has established N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine as a valuable and versatile tool in the arsenal (B13267) of nucleic acid chemists.

Structure

3D Structure

Propiedades

IUPAC Name |

N-[1-[(2R,3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35N3O7/c1-44-29-17-13-27(14-18-29)37(26-11-7-4-8-12-26,28-15-19-30(45-2)20-16-28)46-24-31-23-32(41)35(47-31)40-22-21-33(39-36(40)43)38-34(42)25-9-5-3-6-10-25/h3-22,31-32,35,41H,23-24H2,1-2H3,(H,38,39,42,43)/t31-,32+,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWDHTFLSLDJPV-GTXBZULCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4CC(C(O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4C[C@H]([C@@H](O4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543839 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86234-45-9 | |

| Record name | N-Benzoyl-5'-O-[bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N4 Benzoyl 3 Deoxy 5 O Dmt Cytidine

Strategic Considerations in the Synthesis of 3'-Deoxyribonucleosides

The synthesis of 3'-deoxyribonucleosides is a cornerstone of medicinal chemistry and molecular biology, primarily due to their role as chain-terminating inhibitors of DNA polymerases and reverse transcriptases. The strategic removal or modification of the 3'-hydroxyl group is the defining feature of these syntheses. A common and effective approach involves the direct ring-opening of a 2,3'-anhydronucleoside intermediate. nih.gov This strategy often begins with a suitably protected 2'-deoxynucleoside, such as N4-benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxycytidine. nih.gov

The formation of the anhydro- or 'cyclic' nucleoside is typically achieved through a Mitsunobu reaction, which activates the 3'-hydroxyl group for intramolecular nucleophilic attack by the pyrimidine (B1678525) base. nih.gov Subsequent nucleophilic opening of this strained three-membered ring can introduce a variety of functionalities at the 3'-position. For the synthesis of 3'-deoxy analogues, this can involve reductive cleavage. Alternative strategies may be adapted for the general synthesis of various 3'-substituted 3'-deoxynucleosides, which are valuable as precursors for antiviral drugs or for building blocks in the automated synthesis of specialized nucleic acid analogs like guanidine-linked RNA (RNG) or N3'→P5' phosphoramidates. nih.gov The development of these synthetic routes is critical for creating novel therapeutic agents and research tools. nih.govchemrxiv.org

N4-Benzoyl Protection Strategies for the Cytidine (B196190) Nucleobase

The exocyclic amino group (N4) of cytidine is nucleophilic and requires protection to prevent unwanted side reactions during subsequent synthesis steps, such as phosphitylation. The benzoyl group is a common choice for this purpose due to its stability under various reaction conditions and its compatibility with other protecting groups used in nucleoside chemistry. d-nb.infonih.gov

Chemical Rationale and Selectivity in N4-Benzoyl Group Introduction

The introduction of the benzoyl group at the N4 position is a critical step that leverages the higher nucleophilicity of the exocyclic amine compared to the hydroxyl groups of the sugar moiety. The chemical rationale for using the benzoyl group is its ability to effectively deactivate the amine through resonance, preventing it from participating in undesired reactions. nih.gov

Selectivity for the N4 position over the sugar hydroxyls is typically achieved through a "transient protection" strategy. In this method, the hydroxyl groups (5'-OH and 3'-OH) are temporarily silylated, for instance, using trimethylsilyl (B98337) chloride. With the hydroxyl groups masked, benzoyl chloride can be added to selectively acylate the N4-amino group. The silyl (B83357) ethers are labile and can be easily removed during aqueous workup, regenerating the hydroxyl groups and leaving only the N4-amino group benzoylated. d-nb.info This process ensures that the benzoyl group is introduced with high selectivity, a crucial requirement for the synthesis of well-defined nucleoside building blocks.

Optimization of Reaction Conditions for Benzoylation Protocols

The efficiency of the N4-benzoylation reaction is highly dependent on the reaction conditions. Optimization of parameters such as solvent, temperature, and reagents is essential to maximize yield and purity while minimizing side products. For instance, an improved method for the final benzoylation step in the synthesis of a related compound, 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine, involved developing a selective hydrolysis method to remove benzoyl ester impurities that can form on the sugar hydroxyls. nih.gov

The choice of acylating agent and reaction medium is also critical. While benzoyl chloride is commonly used, alternative reagents may be employed in different contexts. The optimization process often involves screening various conditions to find the ideal balance for efficient and clean conversion.

Table 1: Factors in Optimizing N4-Benzoylation Reactions

| Parameter | Objective | Common Approaches |

| Solvent | Solubilize reactants; minimize side reactions. | Pyridine, Dichloromethane (DCM), Acetonitrile (ACN) |

| Temperature | Control reaction rate; prevent degradation. | Typically ranges from 0°C to room temperature. |

| Reagents | Achieve high selectivity and yield. | Benzoyl chloride, Benzoic anhydride; use of transient silyl protecting groups. |

| Workup | Remove impurities and excess reagents. | Aqueous quench, selective hydrolysis of O-benzoylated byproducts. |

5'-O-Dimethoxytrityl (DMT) Protection in Nucleoside Synthesis

The 5'-hydroxyl group is the primary site for chain extension in oligonucleotide synthesis. Its protection is therefore essential to ensure controlled, stepwise assembly of the nucleic acid chain in the 3' to 5' direction. The 4,4'-dimethoxytrityl (DMT) group is the protecting group of choice for the 5'-OH in modern automated oligonucleotide synthesis. wikipedia.orgbiomers.net

Role of the 5'-O-DMT Group in Sequential Chemical Synthesis

The DMT group serves several crucial functions in sequential chemical synthesis. wikipedia.orgatdbio.com Firstly, it protects the 5'-OH from participating in unwanted reactions during the coupling of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain. biomers.netresearchgate.net Secondly, its bulky and hydrophobic nature is highly advantageous for the purification of the desired product. wikipedia.org Oligonucleotides that have the DMT group attached ("DMT-on") can be easily separated from truncated failure sequences (which lack the DMT group) using reverse-phase high-performance liquid chromatography (HPLC). wikipedia.org

Furthermore, the DMT cation (DMT+) that is released upon deprotection is a vibrant orange color, which allows for real-time monitoring of the coupling efficiency in automated DNA synthesizers. atdbio.comwikipedia.org The intensity of the color is measured spectrophotometrically and provides a quantitative assessment of the yield at each step of the synthesis. atdbio.com

Methodologies for Selective 5'-O-DMT Attachment and Acid-Labile Removal

The selective attachment of the DMT group to the 5'-hydroxyl is based on its significantly higher reactivity compared to the secondary 3'-hydroxyl group. researchgate.net The primary 5'-OH is sterically more accessible and therefore reacts much faster with DMT chloride (DMT-Cl) in the presence of a base like pyridine. researchgate.net By carefully controlling the reaction conditions, such as temperature and the stoichiometry of the reagents, selective protection of the 5'-position can be achieved with high efficiency. ajchem-a.com

The removal of the DMT group, known as detritylation or deblocking, is a key step in the synthetic cycle, exposing the 5'-OH for the next coupling reaction. biomers.net This is accomplished under mild acidic conditions, which highlights the acid-labile nature of the trityl ether linkage. wikipedia.org

Table 2: DMT Group Attachment and Removal

| Process | Reagents and Conditions | Mechanism/Key Feature |

| Attachment (Tritylation) | DMT-Cl, Pyridine or other organic base. | Selective reaction at the sterically accessible and more reactive primary 5'-OH group. researchgate.net |

| Removal (Detritylation) | 2-3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an inert solvent (e.g., dichloromethane). wikipedia.org | Acid-catalyzed cleavage of the ether bond, forming a stable, orange-colored DMT carbocation. atdbio.comwikipedia.org |

This careful orchestration of protection and deprotection steps allows for the precise synthesis of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, a molecule tailored for its specific role in the synthesis of modified nucleic acids.

Integrated Multi-Step Synthesis Routes for N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine

A plausible synthetic route begins with a readily available sugar, which is chemically modified to remove the 3'-hydroxyl group. For instance, a common precursor is a ribose derivative where the 2'- and 3'-hydroxyls can be converted into an epoxide, which is then stereospecifically reduced to yield the 3'-deoxyribose moiety. acs.org This 3-deoxyribose derivative, often activated as a glycosyl halide or acetate, serves as the crucial electrophile for the subsequent glycosylation step.

The key transformations in a typical synthesis are outlined below:

Formation of 3'-deoxycytidine (B105747): The synthesis starts with the coupling of a protected 3-deoxyribose derivative with a silylated N4-benzoyl-cytosine. The Vorbrüggen glycosylation, using a Lewis acid catalyst like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), is a standard method for forming the N-glycosidic bond between the sugar and the nucleobase.

5'-Hydroxyl Protection: The resulting N4-benzoyl-3'-deoxycytidine has a free primary 5'-hydroxyl group and a secondary 2'-hydroxyl group. To selectively protect the 5'-position, 4,4'-dimethoxytrityl chloride (DMT-Cl) is used in the presence of a base like pyridine. The steric bulk of the DMT group favors reaction at the less hindered primary 5'-hydroxyl.

N4-Amino Group Protection: The exocyclic amino group of cytidine is protected with a benzoyl group using benzoyl chloride. This step is often performed prior to glycosylation to prevent side reactions. If starting from 3'-deoxycytidine, transient protection of the hydroxyl groups may be necessary before benzoylation. An efficient process involves selective benzoylation to yield the final protected nucleoside. nih.gov

| Step | Transformation | Key Reagents and Conditions | Purpose |

| 1 | Glycosylation | Protected 3-deoxyribose, Silylated N4-benzoyl-cytosine, TMSOTf | Forms the crucial C-N bond between the sugar and the base. |

| 2 | 5'-O-DMT Protection | N4-benzoyl-3'-deoxycytidine, DMT-Cl, Pyridine | Adds the acid-labile DMT group to the 5'-hydroxyl, essential for purification and subsequent use in oligonucleotide synthesis. mdpi.com |

| 3 | Purification | Silica Gel Chromatography | Isolates the desired product from reactants and byproducts. |

Advanced Chromatographic and Spectroscopic Techniques for Synthetic Analysis and Purification

The analysis and purification of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine and its synthetic intermediates rely on a combination of advanced chromatographic and spectroscopic methods. These techniques are essential for monitoring reaction progress, identifying impurities, and confirming the structure and purity of the final product.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) is the cornerstone for both the analysis and purification of DMT-protected nucleosides.

Reverse-Phase HPLC (RP-HPLC): This is the most common method used. The large, hydrophobic DMT group provides a strong handle for separation. nih.gov A C18 stationary phase is typically used with a mobile phase gradient of an organic solvent (like acetonitrile) and an aqueous buffer (like triethylammonium (B8662869) acetate). The DMT-containing compound is strongly retained, allowing for excellent separation from less hydrophobic precursors and failure sequences that lack the DMT group. This "DMT-on" purification strategy is widely employed. harvard.edushimadzu.com

Solid-Phase Extraction (SPE): For rapid, small-scale purification, reverse-phase SPE cartridges can be utilized. shimadzu.comdupont.com The principle is similar to RP-HPLC, where the crude reaction mixture is loaded onto the cartridge, impurities are washed away, and the DMT-protected product is then eluted with a higher concentration of organic solvent.

Spectroscopic Techniques:

Spectroscopic methods provide definitive structural confirmation and are used to characterize the final compound and all intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for elucidating molecular structure.

¹H NMR: Provides information on the number and connectivity of protons. Characteristic signals for the DMT group (aromatic protons and methoxy (B1213986) groups), the benzoyl group (aromatic protons), and the sugar-base protons can be identified and integrated to confirm the structure. acs.org

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. Specific chemical shifts are expected for the carbons of the sugar, the base, and the protecting groups. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) are commonly used for nucleoside derivatives. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. mdpi.comrsc.orgnih.gov

Ultraviolet (UV) Spectroscopy: The aromatic nature of the nucleobase and the protecting groups (DMT and benzoyl) allows for detection and quantification using UV spectroscopy. caymanchem.commdpi.com The absorbance is monitored during HPLC analysis to generate a chromatogram.

The combination of these techniques ensures the successful synthesis, purification, and rigorous characterization of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, meeting the high purity standards required for its intended applications.

| Technique | Application | Typical Observations / Data |

| Reverse-Phase HPLC | Purity assessment and purification | A major peak corresponding to the product, with retention time determined by the hydrophobic DMT group. researchgate.netresearchgate.net |

| ¹H NMR Spectroscopy | Structural confirmation | Characteristic signals for protons of the DMT, benzoyl, cytidine base, and 3'-deoxyribose sugar moieties. acs.org |

| ¹³C NMR Spectroscopy | Structural confirmation | Resonances corresponding to each unique carbon atom in the molecule, confirming the carbon framework. nih.gov |

| Mass Spectrometry (ESI-MS) | Molecular weight determination | A peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion, confirming the expected molecular mass of the compound. mdpi.com |

| UV Spectroscopy | Detection and quantification | Absorbance maxima characteristic of the protected nucleoside, used for detection in HPLC. caymanchem.com |

Role of N4 Benzoyl 3 Deoxy 5 O Dmt Cytidine in Oligonucleotide Synthesis Methodologies

Implications of the 3'-Deoxy Modification for Oligonucleotide Chain Extension

The standard chemical synthesis of DNA and RNA oligonucleotides proceeds in a 3' to 5' direction, relying on the presence of a free 5'-hydroxyl group on the growing oligonucleotide chain and a reactive phosphoramidite (B1245037) group on the incoming nucleoside monomer. idtdna.com Each cycle of nucleotide addition involves the formation of a phosphodiester bond between the 5'-hydroxyl of the support-bound oligonucleotide and the 3'-phosphoramidite of the new nucleoside. This process is contingent on the presence of a 3'-hydroxyl group on the previously incorporated nucleotide, which, after oxidation, becomes part of the phosphodiester backbone and provides the site for the next coupling reaction.

The defining characteristic of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is the replacement of the 3'-hydroxyl group with a hydrogen atom. genelink.com This modification has a profound and absolute implication for oligonucleotide chain extension: it makes further elongation of the oligonucleotide chain impossible at that position. Once this modified nucleoside is incorporated into a growing oligonucleotide chain, the absence of the 3'-hydroxyl group means there is no reactive site for the subsequent phosphoramidite coupling reaction. biosyn.com Consequently, any polymerase enzyme attempting to use this modified oligonucleotide as a primer will also be unable to add subsequent nucleotides, effectively terminating the chain. biosyn.comidtdna.com

Applications as a Chain-Terminating Building Block in DNA and RNA Synthesis Research

The inability of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine to support further chain elongation makes it an invaluable tool as a chain-terminating building block in DNA and RNA synthesis. biosyn.com This property is analogous to the function of dideoxynucleotides (ddNTPs) in Sanger sequencing. In the context of chemical synthesis, its incorporation at the 3'-terminus of a synthetic oligonucleotide ensures the precise length of the final product and prevents the formation of longer, undesired sequences.

This chain-terminating property is exploited in a variety of research applications, including:

Preventing Extension in PCR-based assays : Oligonucleotides with a 3'-terminal 3'-deoxy modification can be used as probes or primers in polymerase chain reaction (PCR) assays where extension of the oligonucleotide is not desired. genelink.com

Microarray Technologies : In certain microarray applications, probes of a defined length are required to be immobilized on a solid surface. Using a 3'-deoxy-modified nucleoside at the final position ensures the uniformity of the probe length. genelink.com

Therapeutic Oligonucleotides : The introduction of modifications at the 3'-end of therapeutic oligonucleotides, such as antisense oligonucleotides or siRNAs, can enhance their resistance to degradation by 3'-exonucleases, a common pathway for nuclease attack. idtdna.comnih.gov While not providing nuclease resistance itself, the 3'-deoxy modification ensures a defined terminus that can be further modified.

Methodologies for Site-Specific Incorporation of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine into Oligonucleotides

The site-specific incorporation of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine into an oligonucleotide sequence is achieved using the well-established phosphoramidite method of solid-phase oligonucleotide synthesis. idtdna.comnih.gov This automated, cyclical process allows for the precise addition of nucleotide building blocks in a predetermined sequence.

The process for incorporating this modified nucleoside is as follows:

Synthesis Initiation : The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG). idtdna.com

Detritylation (Deblocking) : The 5'-DMT group of the support-bound nucleoside is removed by treatment with a mild acid, exposing the 5'-hydroxyl group for the next coupling reaction.

Coupling : The N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, activated as a phosphoramidite, is introduced along with an activator (e.g., tetrazole). The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. idtdna.com

Capping : To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are irreversibly blocked (capped) using reagents like acetic anhydride.

Oxidation : The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution.

This four-step cycle is repeated until the desired sequence is assembled. When N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is to be incorporated, its corresponding phosphoramidite is simply added at the appropriate cycle in the synthesis. If it is intended as the 3'-terminal residue, it will be the last nucleoside added to the sequence.

Research on the Efficiency and Fidelity of Coupling Reactions Involving Modified Nucleosides

Research into the coupling of modified phosphoramidites, including those with modifications at the 3' position, has shown that coupling yields can be influenced by the nature of the modification and the reaction conditions. For instance, studies on 3'-S-phosphorothiolate linkages, which also involve a modification at the 3' position, have reported coupling yields in the range of 80-90% using specific activators. nih.govresearchgate.net While specific data for N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is not extensively published in comparative studies, it is generally expected that its coupling efficiency would be comparable to other deoxycytidine phosphoramidites under optimized conditions, as the 3'-deoxy modification is sterically unobtrusive.

The fidelity of the incorporation is generally very high due to the nature of the chemical synthesis process, which is directed by the programmed addition of specific phosphoramidites at each step.

| Phosphoramidite Type | Typical Coupling Efficiency (%) | Implication for Final Yield |

|---|---|---|

| Standard Deoxynucleosides (dA, dC, dG, dT) | >99% | High yield of full-length product |

| Standard Ribonucleosides (A, C, G, U) | 98-99% | Slightly lower yield than DNA synthesis |

| Some Modified Nucleosides | 80-95% | Potentially lower yield, requiring optimization |

Strategies for Post-Synthetic Deprotection and Cleavage of Modified Oligonucleotides from Solid Supports

Following the completion of the oligonucleotide chain assembly, the final product must be cleaved from the solid support and all protecting groups must be removed. This process, known as deprotection, is a critical final step that must be carefully controlled to avoid degradation of the oligonucleotide. glenresearch.com The strategy for deprotection is determined by the nature of the protecting groups used for the nucleobases, the phosphate backbone, and the sugar moieties.

For an oligonucleotide containing N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, the deprotection process typically involves the following steps:

Phosphate Deprotection : The cyanoethyl groups protecting the phosphate backbone are typically removed by treatment with a mild base. glenresearch.com

Cleavage and Base Deprotection : The oligonucleotide is cleaved from the solid support, and the benzoyl protecting groups on the cytidine (B196190) bases (as well as other base-protecting groups) are removed. This is commonly achieved by heating the support-bound oligonucleotide in concentrated ammonium (B1175870) hydroxide (B78521). yale.edu Alternative, milder deprotection strategies exist for oligonucleotides containing sensitive modifications. For example, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can significantly reduce deprotection times. researchgate.net

The choice of deprotection conditions is crucial. The N-benzoyl group on cytidine requires specific conditions for its complete removal. Incomplete deprotection can lead to a heterogeneous final product with altered hybridization properties.

| Reagent | Typical Conditions | Protecting Groups Removed |

|---|---|---|

| Concentrated Ammonium Hydroxide | 55°C for 8-16 hours | Benzoyl (dC), Isobutyryl (dG), Cleavage from support |

| Ammonium Hydroxide/Methylamine (AMA) | 65°C for 5-10 minutes | Fast removal of standard protecting groups |

| Potassium Carbonate in Methanol | Room temperature for 2-4 hours | Ultra-mild deprotection for sensitive modifications |

Advanced Applications in Nucleic Acid Research and Chemical Biology

Utilization as a Molecular Probe for DNA and RNA Structural and Functional Studies

While direct applications of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine as a molecular probe are not extensively documented in dedicated studies, its incorporation into oligonucleotides allows for the introduction of a modified residue that can serve as a subtle probe for investigating nucleic acid architecture and behavior. The absence of the 3'-hydroxyl group induces a termination of the phosphodiester backbone, a feature that can be exploited in footprinting experiments to map the binding sites of proteins or other molecules on a DNA or RNA strand.

Furthermore, the benzoyl group at the N4 position of cytosine can influence the local electronic environment and stacking interactions within a duplex. Although not a fluorescent marker itself, its presence can subtly alter the spectroscopic properties of neighboring fluorophores, potentially serving as a reporter in sophisticated fluorescence resonance energy transfer (FRET) studies. The primary role of this compound, however, is as a precursor for the synthesis of oligonucleotides that can be subsequently labeled with fluorescent dyes or other reporter groups for more direct probing applications.

Oligonucleotides containing 3'-deoxycytidine (B105747) can be synthesized and then labeled post-synthesis with a variety of fluorescent dyes to serve as molecular probes. The selection of the fluorophore can be tailored to the specific experimental requirements, such as the desired excitation and emission wavelengths.

Interactive Table: Commonly Used Fluorophores for Oligonucleotide Labeling

| Fluorophore | Excitation Max (nm) | Emission Max (nm) |

| 6-FAM | 495 | 520 |

| HEX | 535 | 556 |

| TET | 521 | 536 |

| Cy3 | 550 | 570 |

| Cy5 | 649 | 670 |

| Alexa Fluor 488 | 495 | 519 |

| Texas Red | 589 | 615 |

Research on the Preparation and Biochemical Characterization of Diphosphate (B83284) Derivatives

The synthesis of the diphosphate derivative of N4-Benzoyl-3'-deoxy-cytidine is a critical step for its use in various biochemical assays, particularly those involving enzymatic incorporation. While the direct synthesis of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine diphosphate is not commonly described, the general approach involves the phosphorylation of the corresponding nucleoside.

A common strategy for the synthesis of nucleoside diphosphates is a one-pot enzymatic approach, starting from the unprotected nucleoside. This method typically utilizes a cascade of kinases to sequentially add phosphate (B84403) groups. For instance, a nucleoside kinase can catalyze the initial phosphorylation to the monophosphate, followed by a nucleoside monophosphate kinase to generate the diphosphate.

Alternatively, chemical phosphorylation methods can be employed. A widely used method is the Yoshikawa procedure, which involves the use of phosphoryl chloride in trimethyl phosphate to generate the monophosphate, which can then be further converted to the diphosphate using chemical or enzymatic methods.

The biochemical characterization of the resulting N4-Benzoyl-3'-deoxy-cytidine diphosphate would involve a series of analyses to confirm its identity and purity, including:

Mass Spectrometry: To verify the correct molecular weight.

NMR Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure and the presence of the diphosphate group.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Once synthesized and characterized, this diphosphate derivative could be used in studies of enzymes that recognize cytidine (B196190) diphosphate sugars or in the enzymatic synthesis of modified nucleic acids, although its primary utility in oligonucleotide synthesis is in its phosphoramidite (B1245037) form.

Contributions to the Design and Synthesis of Novel Nucleic Acid Analogs with Defined Structural Features

N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine is a key building block for the synthesis of oligonucleotides with specific, pre-determined structural modifications. The absence of the 3'-hydroxyl group is a significant modification that can be used to create oligonucleotides with altered properties.

One major application is the creation of nuclease-resistant oligonucleotides . Nucleases, enzymes that degrade nucleic acids, often initiate their activity at the termini of a strand. By incorporating a 3'-deoxycytidine at the 3'-end of an oligonucleotide, the strand is protected from degradation by 3'-exonucleases. idtdna.com This increased stability is crucial for in vivo applications of oligonucleotides, such as antisense therapy.

Furthermore, this modified nucleoside can be used in the synthesis of more complex nucleic acid analogs, such as:

Locked Nucleic Acids (LNAs): LNAs contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar, locking the conformation into an A-type helix. While N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine itself is not an LNA monomer, the synthetic strategies and protecting group chemistry are shared, and it can be incorporated into chimeric oligonucleotides containing LNA residues to fine-tune their properties. oup.com

Peptide Nucleic Acids (PNAs): PNAs have a peptide-like backbone instead of a sugar-phosphate backbone. The synthesis of PNA monomers often involves protected nucleobases, and the chemistry of N-acylation is relevant to the synthesis of the cytidine PNA monomer.

The ability to incorporate a 3'-deoxy modification at specific sites within an oligonucleotide allows for precise control over its structure and function, enabling the design of novel nucleic acid analogs for a wide range of research and therapeutic purposes.

Mechanistic Investigations of Nucleic Acid-Enzyme Interactions in vitro

The 3'-deoxy modification of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine has profound implications for its interaction with DNA polymerases. DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing DNA strand and the 5'-phosphate of an incoming deoxynucleoside triphosphate. The absence of the 3'-hydroxyl group in a 3'-deoxycytidine residue, when incorporated into a DNA strand, prevents the addition of the next nucleotide, leading to chain termination .

This property makes 3'-deoxycytidine analogs valuable tools for studying the mechanism of DNA polymerases. By incorporating a 3'-deoxycytidine triphosphate into a polymerase reaction, researchers can halt DNA synthesis at specific points, allowing for the analysis of intermediate products and the study of polymerase fidelity and processivity.

The N-benzoyl group on the cytosine base can also influence the interaction with the polymerase active site. While the primary determinant of incorporation is the Watson-Crick base pairing with the template strand, the bulky benzoyl group may affect the efficiency of incorporation by some polymerases.

Regarding nucleases, as mentioned previously, the incorporation of a 3'-deoxycytidine at the 3'-terminus of an oligonucleotide confers resistance to 3'-exonucleases. This is a critical feature for increasing the stability of oligonucleotides in biological environments where these enzymes are prevalent. idtdna.com

Interactive Table: Effect of 3'-Modification on Nuclease Resistance

| Oligonucleotide Modification | Nuclease Type | Effect on Resistance |

| Unmodified 3'-end | 3'-Exonuclease | Susceptible |

| 3'-Deoxycytidine | 3'-Exonuclease | Resistant |

| Phosphorothioate linkages | Exo- and Endonucleases | Increased Resistance |

| 2'-O-Methyl modification | Endonucleases | Increased Resistance |

DNA methyltransferases (DNMTs) are enzymes that catalyze the transfer of a methyl group to the C5 position of cytosine residues in DNA, a key epigenetic modification. Cytidine analogs are a well-established class of DNMT inhibitors. nih.gov The mechanism of these inhibitors often involves their incorporation into DNA, where they can covalently trap the DNMT enzyme, leading to its depletion and a reduction in DNA methylation. nih.gov

While specific studies on N4-Benzoyl-3'-deoxy-cytidine are limited, the general principles of DNMT inhibition by cytidine analogs suggest its potential as a research tool in this area. After deprotection and phosphorylation to the triphosphate form, 3'-deoxycytidine could be incorporated into DNA by DNA polymerases. The subsequent interaction with a DNMT would be of significant interest.

The N-benzoyl group could sterically hinder the approach of the DNMT to the C5 position of the cytosine, potentially inhibiting methylation through a non-covalent mechanism. Furthermore, if the analog is incorporated into DNA, the absence of the 3'-hydroxyl group could affect the local DNA structure and the recognition by the DNMT.

Molecular modeling studies of the DNMT active site with various cytidine analogs could provide insights into the potential binding modes and inhibitory mechanisms of N4-Benzoyl-3'-deoxy-cytidine. nih.gov Such research would contribute to the understanding of DNMT function and the development of novel epigenetic modulators.

Methodological Explorations in Gene Silencing and Antisense Strategy Research

Antisense oligonucleotides are short, single-stranded nucleic acid sequences designed to be complementary to a specific mRNA target. Upon binding to the target mRNA, they can inhibit gene expression through various mechanisms, including the induction of RNase H-mediated degradation of the mRNA or steric hindrance of translation. A major challenge in the development of effective antisense therapies is the susceptibility of oligonucleotides to degradation by nucleases. glenresearch.com

The incorporation of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine into antisense oligonucleotides, particularly at the 3'-terminus, can significantly enhance their stability by conferring resistance to 3'-exonucleases. idtdna.com This increased stability leads to a longer half-life in a biological system, thereby improving the potency and duration of the gene-silencing effect.

In the context of RNA interference (RNAi), short interfering RNAs (siRNAs) are double-stranded RNA molecules that can induce sequence-specific gene silencing. While the core of an siRNA duplex must be RNA to be recognized by the RNA-induced silencing complex (RISC), chemical modifications can be introduced at the termini to improve stability and pharmacokinetic properties. The incorporation of a 3'-deoxycytidine analog at the 3'-overhang of an siRNA strand could potentially enhance its nuclease resistance without significantly affecting its gene-silencing activity. nih.gov The impact of such a modification on duplex stability and RISC loading would need to be empirically determined. nih.gov

The use of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine as a building block in the synthesis of modified oligonucleotides provides a valuable tool for researchers exploring and optimizing gene-silencing strategies.

Emerging Roles in Proteomics Research Applications for Nucleic Acid-Protein Studies

The study of interactions between nucleic acids and proteins is fundamental to understanding a vast array of cellular processes, from gene regulation to DNA repair. Identifying the proteins that bind to specific DNA or RNA sequences is crucial for elucidating these complex mechanisms. Modified nucleosides, such as N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, serve as versatile starting materials for the synthesis of oligonucleotides designed to probe these interactions. Once incorporated into a DNA or RNA probe, the modified nucleoside can be engineered to facilitate the capture and subsequent identification of interacting proteins through advanced proteomic techniques.

One of the most powerful approaches for studying nucleic acid-protein interactions is photo-crosslinking coupled with mass spectrometry-based proteomics. acs.orgnih.gov This methodology allows for the covalent capture of proteins in close proximity to a specific nucleic acid sequence, enabling their identification and quantification. While the N4-benzoyl group on the cytidine is primarily a protecting group used during oligonucleotide synthesis, the core structure can be further modified to incorporate a photo-reactive moiety. For instance, a benzophenone (B1666685) group, which is structurally related to the benzoyl group, is an effective photo-crosslinker. nih.govnih.govnih.govrsc.org Upon activation with UV light, the benzophenone can form a covalent bond with nearby amino acid residues of an interacting protein. nih.govnih.gov

The general workflow for identifying nucleic acid-protein interactions using a modified oligonucleotide probe involves several key steps. First, the oligonucleotide containing the photo-reactive modified cytidine is synthesized. This probe is then incubated with a cellular extract or a purified protein mixture to allow for the formation of non-covalent nucleic acid-protein complexes. Subsequently, the sample is irradiated with UV light to induce covalent cross-linking between the probe and any interacting proteins.

Following the cross-linking step, the protein-nucleic acid complexes are isolated. This is often achieved by designing the oligonucleotide probe with an affinity tag, such as biotin, which allows for efficient capture on streptavidin-coated beads. After stringent washing steps to remove non-specifically bound proteins, the captured proteins are eluted.

The identification of the cross-linked proteins is then carried out using mass spectrometry. The eluted proteins are typically digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments, which allows for the determination of their amino acid sequences. These sequences are then matched against a protein database to identify the proteins that were originally cross-linked to the nucleic acid probe. nih.govacs.org

To enhance the specificity and quantitative aspect of these studies, techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be integrated into the workflow. springernature.comnih.govresearchgate.netnih.govspringernature.comnih.gov In a SILAC experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. The "heavy"-labeled cell extract can be used as a control, for instance, by incubating it with a control oligonucleotide that lacks the specific binding sequence. By comparing the abundance of "light" and "heavy" peptides in the mass spectrometry data, one can distinguish between proteins that specifically interact with the target nucleic acid sequence and those that bind non-specifically. nih.gov

The data generated from such an experiment can be represented in a table that highlights the identified proteins and their relative abundance in the experimental sample compared to the control.

| Protein ID | Gene Name | Protein Name | SILAC Ratio (Light/Heavy) | Sequence Coverage (%) | Unique Peptides |

|---|---|---|---|---|---|

| P04637 | TP53 | Cellular tumor antigen p53 | 15.2 | 45 | 12 |

| P62258 | HNRNPU | Heterogeneous nuclear ribonucleoprotein U | 12.8 | 38 | 18 |

| Q06830 | PARP1 | Poly [ADP-ribose] polymerase 1 | 9.5 | 52 | 25 |

| P17252 | XRCC5 | X-ray repair cross-complementing protein 5 | 8.1 | 41 | 15 |

| P13010 | XRCC6 | X-ray repair cross-complementing protein 6 | 7.9 | 35 | 11 |

| P09429 | HSPA8 | Heat shock cognate 71 kDa protein | 1.1 | 65 | 32 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 72 | 28 |

In the representative data table above, proteins with a high SILAC ratio (Light/Heavy) are considered specific interactors with the modified oligonucleotide probe. For example, Cellular tumor antigen p53 (TP53) shows a high enrichment, suggesting a strong and specific interaction. In contrast, proteins like Heat shock cognate 71 kDa protein (HSPA8) and Actin (ACTB) have ratios close to 1, indicating that they are likely non-specific background contaminants.

Future Directions and Research Perspectives for N4 Benzoyl 3 Deoxy 5 O Dmt Cytidine

Development of Novel and More Efficient Synthetic Routes

Key areas for improvement include:

Greener Chemistry Approaches: Exploration of enzymatic or biocatalytic methods could offer higher selectivity and milder reaction conditions, reducing the need for toxic reagents and complex purification steps. mdpi.com For instance, the use of deoxyribonucleoside kinases with broad substrate specificity could be investigated for phosphorylation steps. mdpi.com

Improved Protecting Group Strategies: While the dimethoxytrityl (DMT) and benzoyl (Bz) groups are standard, research into alternative protecting groups that can be removed under more specific and benign conditions could enhance compatibility with other sensitive modifications within an oligonucleotide.

Streamlined Purification: The development of novel chromatographic techniques or crystallization methods could significantly improve the yield and purity of the final compound, reducing production costs for large-scale synthesis. nih.gov An efficient process for a related compound, 5'-O-dimethoxytrityl-N4-benzoyl-5-methyl-2'-deoxycytidine, was successfully scaled to multikilogram quantities by optimizing the final benzoylation and purification steps. nih.gov

| Strategy | Current Approach | Future Direction | Potential Advantages |

|---|---|---|---|

| Catalysis | Traditional organic reagents | Biocatalysis (e.g., kinases) | Higher selectivity, milder conditions, reduced waste |

| Purification | Standard column chromatography | Advanced chromatography, selective crystallization | Higher purity, improved yield, lower cost |

| Protecting Groups | Standard DMT and Benzoyl | Orthogonal protecting groups removable under unique conditions | Greater compatibility with complex oligonucleotide synthesis |

| Overall Pathway | Linear synthesis | Convergent synthesis | Increased overall efficiency and yield |

Expansion of Applications in Advanced Nucleic Acid Engineering and Functional Materials

The unique chain-terminating property of 3'-deoxy nucleosides positions N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine as a valuable tool for advanced applications beyond its current scope.

Future applications could include:

DNA Nanotechnology: In the construction of complex DNA nanostructures, precise control over strand length is paramount. Incorporating this 3'-deoxycytidine (B105747) analogue would allow for the synthesis of DNA bricks and origami with defined boundaries, preventing unwanted polymerase extension or ligation.

Therapeutic Oligonucleotides: While many therapeutic oligonucleotides (e.g., antisense and siRNA) are designed to be recognized by enzymes like RNase H, 3'-deoxy modifications can be used to cap the ends of these strands. beilstein-journals.org This capping can enhance resistance to degradation by exonucleases, potentially increasing the in vivo stability and therapeutic window of the drug.

Diagnostics and Sequencing: The principle of chain termination is the foundation of Sanger sequencing. Novel diagnostic assays could be developed that use the incorporation of this modified nucleoside as a signal for the presence of a specific DNA or RNA sequence. This could be particularly useful for point-of-care diagnostics where polymerase-based amplification and termination can be detected.

Functional Materials: Nucleic acids are being explored as components of hydrogels, data storage systems, and other functional materials. The ability to control polymer length precisely by using N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine could be critical in tuning the physical and chemical properties of these materials.

Integration of Chemical Synthesis with Advanced Biophysical and Biological Characterization Techniques

A deeper understanding of how the incorporation of a 3'-deoxycytidine moiety affects the structure, stability, and biological interactions of a nucleic acid duplex is essential for designing new applications. Future work must tightly integrate the chemical synthesis of oligonucleotides containing this modification with a suite of advanced characterization techniques.

Structural Analysis: High-resolution techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide atomic-level insights into the conformational changes induced by the 3'-deoxy modification on a DNA or RNA duplex.

Thermodynamic Stability: UV melting (Tm) analysis and Isothermal Titration Calorimetry (ITC) are crucial for quantifying the impact of the modification on the thermodynamic stability of the nucleic acid duplex. This data is vital for predicting the behavior of modified oligonucleotides in therapeutic or diagnostic applications.

Enzymatic Interaction Studies: Quantifying the interaction of modified oligonucleotides with various enzymes is critical. This includes assessing their resistance to degradation by nucleases and their behavior as substrates for polymerases and ligases. nih.govnih.gov For example, enzymatic digestion followed by HPLC or mass spectrometry can confirm the identity and purity of the synthesized oligonucleotide. nih.gov

| Technique | Information Gained | Relevance |

|---|---|---|

| NMR Spectroscopy | 3D structure, conformational dynamics | Understanding structural impact of the modification |

| X-ray Crystallography | High-resolution atomic structure | Visualizing interactions within the crystal lattice |

| UV Melting (Tm) | Duplex thermal stability | Predicting in vivo stability and hybridization affinity |

| Enzymatic Digestion & HPLC/MS | Sequence verification, nuclease resistance | Confirming product integrity and stability |

Computational Chemistry and Theoretical Approaches to Elucidate Modified Nucleoside Behavior and Interactions

Computational and theoretical methods are becoming indispensable tools for predicting the properties of modified nucleic acids, thereby guiding experimental design and saving significant resources.

Future research in this area should focus on:

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of oligonucleotides containing 3'-deoxycytidine in solution. These simulations can reveal how the modification affects the local and global conformation of the duplex, its flexibility, and its interactions with solvent and ions.

Quantum Mechanics (QM) Calculations: QM methods can be used to accurately calculate properties like charge distribution and hydrogen bonding capabilities of the modified nucleoside. This information can be used to refine the force fields used in MD simulations, leading to more accurate predictions.

Hybrid QM/MM Methods: For studying interactions with enzymes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approaches can provide a high level of accuracy for the active site (QM region) while efficiently modeling the rest of the protein and solvent (MM region). This can elucidate the mechanism of chain termination by polymerases.

Predictive Modeling: A major goal is to develop computational models that can accurately predict the thermodynamic and structural consequences of incorporating this and other modified nucleosides into any given nucleic acid sequence. researchgate.net Such predictive power would greatly accelerate the design of novel oligonucleotides for therapeutic and biotechnological applications. researchgate.net

By pursuing these future directions, the scientific community can unlock the full potential of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, transforming it from a simple synthetic building block into a sophisticated tool for creating next-generation nucleic acid-based technologies.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine, and how are protecting groups strategically employed?

- Methodology : The synthesis typically involves:

- Step 1 : Introduction of the 4,4'-dimethoxytrityl (DMT) group at the 5'-OH position to block premature chain termination during oligonucleotide assembly .

- Step 2 : Benzoylation of the exocyclic amine (N4) on cytidine to prevent undesired side reactions during phosphoramidite-based solid-phase synthesis .

- Step 3 : Installation of the 3'-O-(2-cyanoethyl) phosphoramidite group to enable coupling with nucleophiles (e.g., hydroxyl groups on solid supports) .

- Purification : Reverse-phase HPLC or silica gel chromatography is used to isolate intermediates, with characterization via /-NMR and mass spectrometry .

Q. How is the structural integrity of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine validated post-synthesis?

- Analytical Techniques :

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for exact mass) and detect impurities .

- NMR Spectroscopy : Verify regiochemistry (e.g., DMT at 5', benzoyl at N4) and absence of stereochemical anomalies .

- HPLC Purity Analysis : Monitor retention times and UV absorption profiles (e.g., DMT group absorbs at ~500 nm) .

Advanced Research Questions

Q. How does the incorporation of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine impact the stability and activity of single-stranded siRNA (ss-siRNA)?

- Key Findings :

- The 3'-deoxy modification reduces nuclease susceptibility by eliminating the 3'-OH, a common site of exonuclease cleavage .

- The 5'-DMT group enhances metabolic stability but may reduce siRNA potency due to steric hindrance with Argonaute-2 (Ago-2) binding .

- Experimental Design :

- Compare IC values of modified vs. unmodified ss-siRNA in cellular assays (e.g., HeLa cells) .

- Use ion-pair LC-MS to monitor degradation kinetics in serum-containing media .

Q. What strategies resolve contradictions in reported synthetic yields of N4-Benzoyl-3'-deoxy-5'-O-DMT-cytidine derivatives?

- Analysis of Discrepancies :

- Protecting Group Stability : Variations in benzoylation efficiency (e.g., incomplete acylation due to moisture) can lead to lower yields .

- Phosphoramidite Activation : Suboptimal activation reagents (e.g., 1H-tetrazole vs. more reactive alternatives) may slow coupling kinetics .

- Optimization Approaches :

- Use anhydrous conditions and molecular sieves during benzoylation .

- Replace DMT with acid-labile groups (e.g., 9-fluorenylmethoxycarbonyl, Fmoc) for milder deprotection .

Q. How can metabolic stability of 5'-DMT-modified cytidine analogs be systematically evaluated?

- Methodology :

- In Vitro Assays : Incubate compounds with liver microsomes or phosphodiesterase enzymes, quantifying degradation via LC-MS .

- Comparative Studies : Contrast half-life () of DMT-protected analogs vs. unprotected counterparts .

- Computational Modeling : Predict metabolic hotspots using QSAR or molecular docking with enzymes like CYP450 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.